

quality control parameters for synthetic Histone H3 (116-136)

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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

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Technical Support Center: Synthetic Histone H3 (116-136)

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful application of synthetic Histone H3 (116-136) peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and theoretical molecular weight of the synthetic Histone H3 (116-136) peptide?

The amino acid sequence for this C-terminal fragment of human Histone H3 is KRVTIMPKDIQLARRIRGERA. The theoretical molecular weight is approximately 2508.2 Da.

Q2: What are the recommended storage and handling conditions for the lyophilized peptide?

Lyophilized Histone H3 (116-136) should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C for a few weeks. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as peptides can be

hygroscopic. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How do I reconstitute the lyophilized Histone H3 (116-136) peptide?

The solubility of a peptide is sequence-dependent. Due to its highly basic nature (containing multiple Arginine and Lysine residues), Histone H3 (116-136) should be readily soluble in sterile, nuclease-free water. For difficult-to-dissolve peptides, a small amount of a solubilizing agent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be used initially, followed by dilution with the aqueous buffer of choice. Always use high-purity solvents.

Q4: What purity level is recommended for my application?

The required purity of the synthetic peptide depends on the intended application. For general screening assays, a purity of >95% is often sufficient. For more sensitive applications such as enzyme kinetics, structural studies (NMR, X-ray crystallography), or in vivo studies, a purity of >98% is recommended to minimize the interference of impurities.

Quality Control Parameters

Synthetic Histone H3 (116-136) undergoes rigorous quality control to ensure its identity, purity, and consistency. The following table summarizes the key quality control specifications.

Parameter	Method	Specification	Purpose
Identity	Mass Spectrometry (MS)	Measured molecular weight should be within ± 0.5 Da of the theoretical molecular weight (2508.2 Da).	Confirms the correct peptide was synthesized.
Purity	High-Performance Liquid Chromatography (HPLC)	$\geq 95\%$ (custom purities available)	Ensures that the majority of the material is the target peptide.
Appearance	Visual Inspection	White to off-white lyophilized powder	A basic check for any obvious contamination or degradation.
Solubility	Visual Inspection	Soluble in water	Confirms that the peptide can be readily used in aqueous experimental buffers.
Counterion Content	Ion Chromatography or NMR	Reported as a percentage (e.g., TFA)	Important for accurate peptide quantification.

Troubleshooting Guide

Issue 1: Peptide Aggregation or Precipitation

- Observation: The reconstituted peptide solution appears cloudy, or a precipitate forms upon storage or addition to an experimental buffer.
- Potential Causes:
 - High peptide concentration.
 - Incompatibility with the buffer (pH, ionic strength).
 - Formation of secondary structures (e.g., beta-sheets) leading to aggregation.

- Solutions:
 - Optimize Concentration: Try working with lower peptide concentrations.
 - Buffer Screening: Test a range of buffers with different pH values and ionic strengths to find the optimal conditions for solubility.
 - Solubilization Agents: For persistent aggregation, consider the addition of a small amount of organic solvent (e.g., DMSO, ACN) or a chaotropic agent (e.g., guanidinium chloride, urea) if compatible with your downstream application.
 - Sonication: Briefly sonicate the peptide solution to help break up aggregates.

Issue 2: Inconsistent Results in Binding or Enzyme Assays

- Observation: High variability between replicate experiments.
- Potential Causes:
 - Inaccurate peptide quantification.
 - Peptide degradation.
 - Interference from counterions (e.g., TFA).
- Solutions:
 - Accurate Quantification: Determine the net peptide content by amino acid analysis or UV spectroscopy to ensure accurate concentration determination. Do not rely solely on the lyophilized weight.
 - Fresh Preparations: Prepare fresh peptide solutions for each experiment to minimize degradation.
 - Counterion Exchange: If trifluoroacetic acid (TFA) from the purification process is suspected to interfere with your assay, perform a counterion exchange to a more biocompatible salt like acetate or chloride.^[1]

- Assay Optimization: Re-evaluate and optimize assay parameters such as incubation times, temperatures, and buffer components.

Issue 3: No or Weak Signal in a Binding Assay

- Observation: The peptide does not appear to interact with its expected binding partner.
- Potential Causes:
 - The interaction is weak and not detectable under the current assay conditions.
 - The peptide is not correctly folded or is in an aggregated state.
 - The binding epitope on the interaction partner is blocked or denatured.
- Solutions:
 - Increase Concentrations: Use higher concentrations of the peptide and/or the binding partner to favor complex formation.
 - Optimize Buffer Conditions: Varying the pH, salt concentration, and including additives like detergents (e.g., Tween-20) can sometimes enhance interactions.
 - Confirm Protein Activity: Ensure that the protein binding partner is active and correctly folded.
 - Use a More Sensitive Detection Method: If possible, switch to a more sensitive technique for detecting the interaction (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

Experimental Protocols

Protocol 1: In Vitro Binding Assay (Pull-Down)

This protocol describes a general workflow for assessing the interaction of Histone H3 (116-136) with a putative "reader" protein. The peptide is biotinylated for immobilization on streptavidin beads.

Materials:

- Biotinylated synthetic Histone H3 (116-136) peptide
- Unbiotinylated synthetic Histone H3 (116-136) peptide (for competition)
- Streptavidin-coated magnetic beads
- Purified recombinant "reader" protein
- Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)
- Wash Buffer (same as Binding Buffer)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE gels and Western blotting reagents

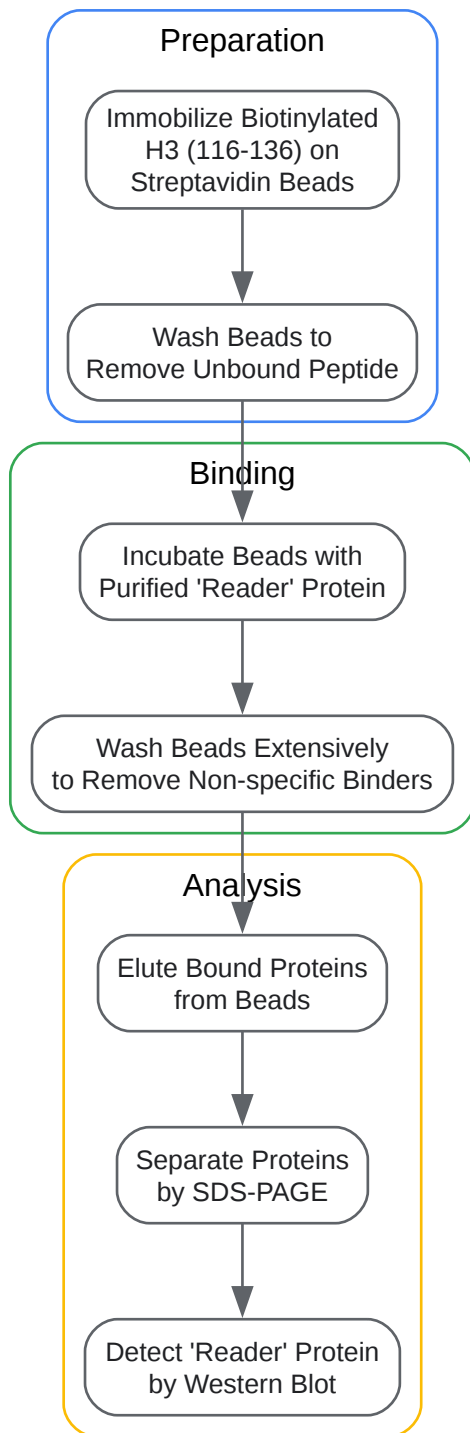
Procedure:

- Peptide Immobilization:
 - Resuspend streptavidin beads in Binding Buffer.
 - Add biotinylated Histone H3 (116-136) peptide to the beads and incubate with gentle rotation for 1 hour at 4°C.
 - Wash the beads three times with Wash Buffer to remove unbound peptide.
- Binding Reaction:
 - Add the purified "reader" protein to the peptide-coated beads.
 - As a negative control, set up a reaction with beads that have not been coated with the peptide.
 - For a competition assay, pre-incubate the "reader" protein with an excess of free, unbiotinylated Histone H3 (116-136) before adding it to the beads.
 - Incubate all reactions with gentle rotation for 2 hours at 4°C.

- Washing:
 - Wash the beads five times with Wash Buffer to remove non-specific binders.
- Elution and Analysis:
 - Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 5 minutes.
 - Separate the eluted proteins by SDS-PAGE.
 - Analyze the presence of the "reader" protein by Western blotting using a specific antibody.

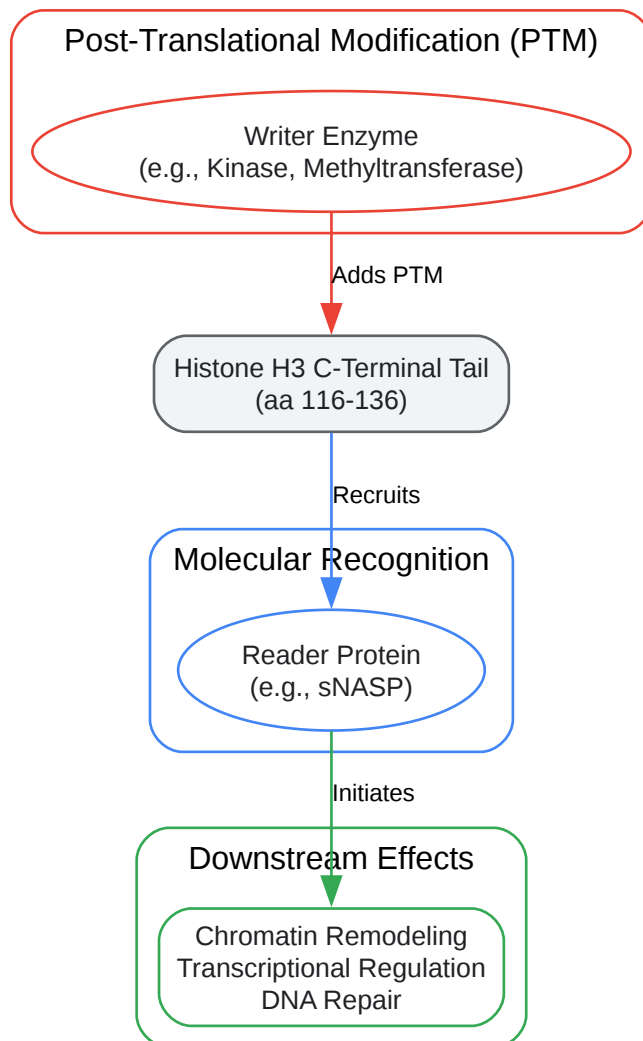
Visualizations

Peptide Pull-Down Assay Workflow

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Caption: Workflow for a peptide pull-down assay to identify protein interactions with Histone H3 (116-136).

Conceptual Signaling via H3 C-Terminal Tail

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References

- 1. polypeptide.com [polypeptide.com]

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